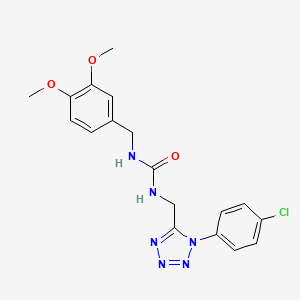
2-phenyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)ethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-phenyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)ethanesulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications in pharmaceuticals, agrochemicals, and polymers due to their unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)ethanesulfonamide typically involves multi-step organic reactions. One common method includes the oxidative coupling of thiols and amines, which is a highly efficient and environmentally friendly process. This method does not require additional pre-functionalization and de-functionalization steps, thus streamlining the synthetic route and reducing waste generation .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar oxidative coupling methods. The process involves the use of readily available low-cost commodity chemicals, making it economically viable for large-scale production. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-phenyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)ethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like dimethyl sulfoxide (DMSO), reducing agents such as sodium borohydride, and nucleophiles like Grignard reagents. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance the reaction rates .
Major Products
The major products formed from these reactions include various sulfonyl and amine derivatives, which can be further utilized in different chemical and pharmaceutical applications .
Wissenschaftliche Forschungsanwendungen
2-phenyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)ethanesulfonamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 2-phenyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)ethanesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group is known to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, making the compound useful in medicinal chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-tert-butyl-2-benzothiazolesulfenamide
- 1,2-bis(phenylsulfonyl)indole
- tert-butanesulfinamide
Uniqueness
Compared to these similar compounds, 2-phenyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)ethanesulfonamide stands out due to its unique tetrahydroquinoline structure, which imparts distinct chemical properties and biological activities. This uniqueness makes it a valuable compound in the fields of drug design and material science .
Eigenschaften
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-phenylethanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S2/c26-30(27,17-15-19-8-3-1-4-9-19)24-21-14-13-20-10-7-16-25(23(20)18-21)31(28,29)22-11-5-2-6-12-22/h1-6,8-9,11-14,18,24H,7,10,15-17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSNSCTFAFQVOBP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NS(=O)(=O)CCC3=CC=CC=C3)N(C1)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-cyano-N-[(furan-2-yl)methyl]-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enamide](/img/structure/B2414174.png)
![N-benzyl-2-(8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl)acetamide](/img/structure/B2414175.png)

![methyl 4-(2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamido)benzoate](/img/structure/B2414178.png)

![N-(1-Cyanocyclohexyl)-2-[3-(2-hydroxycyclopentyl)morpholin-4-yl]-N-methylacetamide](/img/structure/B2414181.png)
![(4Ar,7aS)-4a,5,7,7a-tetrahydro-1H-furo[3,4-d]pyrimidine-2,4-dione](/img/structure/B2414182.png)

![1-(2-((2-chlorophenyl)amino)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2414185.png)


![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(3-methoxypropyl)oxalamide](/img/structure/B2414189.png)


